3-(Aminomethyl)oxolan-3-amine
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Overview
Description
3-(Aminomethyl)oxolan-3-amine is an organic compound with the molecular formula C5H12N2O. It is characterized by the presence of an oxolane ring substituted with an aminomethyl group and an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)oxolan-3-amine typically involves the reaction of oxolane derivatives with aminomethylating agents. One common method is the reductive amination of oxolane-3-carbaldehyde with ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride . The reaction conditions often include mild temperatures and neutral to slightly acidic pH to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)oxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxolane ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminomethyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxolane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-(Aminomethyl)oxolan-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting various diseases.
Industry: The compound finds applications in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)oxolan-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biochemical pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
3-Aminooxetane: Similar in structure but lacks the aminomethyl group.
Oxetan-3-amine: Another oxolane derivative with different substitution patterns.
Uniqueness
3-(Aminomethyl)oxolan-3-amine is unique due to its dual functional groups, which provide versatility in chemical reactions and applications. The presence of both an aminomethyl group and an amine group allows for diverse interactions with biological targets and chemical reagents, making it a valuable compound in various fields .
Properties
IUPAC Name |
3-(aminomethyl)oxolan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c6-3-5(7)1-2-8-4-5/h1-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFWHBCOXOCTNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CN)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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